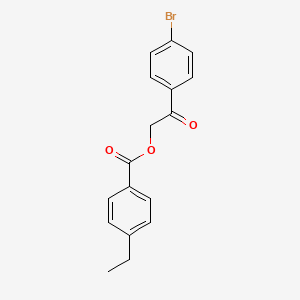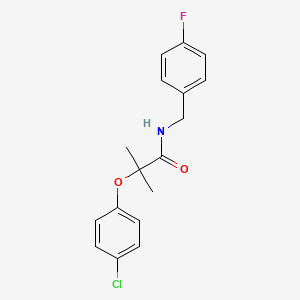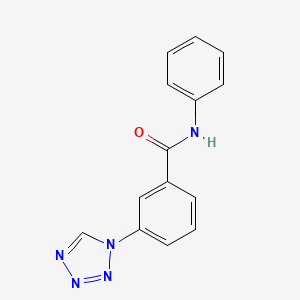![molecular formula C15H21ClN2O2 B5720881 N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide, also known as SR9011, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields. This compound belongs to a class of compounds called Rev-Erb agonists, which are known to regulate circadian rhythms and metabolism.
科学的研究の応用
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to have potential applications in various research fields such as circadian rhythm regulation, metabolism, and cancer research. In circadian rhythm regulation, this compound has been shown to regulate the expression of clock genes and improve sleep quality. In metabolism research, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
作用機序
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide acts as an agonist of the Rev-Erb nuclear receptor, which is a key regulator of circadian rhythms and metabolism. Rev-Erb regulates the expression of clock genes and metabolic genes, and this compound has been shown to increase the expression of Rev-Erb and its target genes. This leads to the regulation of circadian rhythms and metabolism, resulting in improved sleep quality and metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity, increase energy expenditure, and reduce body weight. This compound has also been shown to improve sleep quality and increase wakefulness in animal studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide in lab experiments is its specificity for the Rev-Erb nuclear receptor, which allows for targeted regulation of circadian rhythms and metabolism. This compound also has a high affinity for the receptor, making it a potent agonist. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
将来の方向性
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide. One direction is to investigate its potential therapeutic applications in metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential as an anti-cancer agent. Further research is also needed to determine the optimal dosage and safety profile of this compound in humans. Additionally, research could be done to investigate the potential of this compound in other research fields such as neurodegenerative diseases and aging.
合成法
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide involves the reaction of 3-chloro-4-morpholinylphenylacetic acid with 3-methylbutanoyl chloride in the presence of triethylamine and dichloromethane. The resulting compound is then purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
特性
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(2)10-14(19)17-13-5-3-4-12(16)15(13)18-6-8-20-9-7-18/h3-5,11H,6-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHAKDNAHKNYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)



![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)

![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
